molecular formula C15H16BrNO4 B2505599 Methyl 1-Boc-3-bromoindole-4-carboxylate CAS No. 2006277-62-7

Methyl 1-Boc-3-bromoindole-4-carboxylate

Cat. No. B2505599
CAS RN: 2006277-62-7
M. Wt: 354.2
InChI Key: DFMGVCNPSRZXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Boc-3-bromoindole-4-carboxylate is a compound that is derived from indole carboxylates, which are important building blocks in organic synthesis. The compound is characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protective group, which makes it a versatile intermediate for the synthesis of various indole derivatives.

Synthesis Analysis

The synthesis of related bromoindole derivatives has been reported in several studies. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent dibromoindole compound . Similarly, the synthesis of novel methyl pyrazole carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by a series of reactions including treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to afford the target compounds . Although these methods do not directly describe the synthesis of this compound, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromoindole derivatives is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The addition of a bromine atom to the indole ring can significantly alter its reactivity and electronic properties. The presence of the Boc protective group is also crucial as it protects functional groups during synthesis and can be removed under certain conditions to yield the free amine .

Chemical Reactions Analysis

Bromoindole derivatives participate in various chemical reactions. For example, the reaction of methyl hexahydroindolizinoindole carboxylate with N-bromosuccinimide leads to the formation of brominated indolenine derivatives . Additionally, the bromination of 1-hydroxyindole-2-carboxylic acid derivatives results in the formation of dibromo-derivatives, demonstrating the reactivity of the indole ring towards electrophilic substitution . These reactions are indicative of the types of chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindole derivatives are influenced by the presence of substituents on the indole ring. Bromine atoms are heavy and electron-withdrawing, which can affect the compound's boiling point, melting point, and solubility. The Boc group is commonly used in peptide synthesis due to its stability under a variety of conditions and its ease of removal under acidic conditions . The specific properties of this compound would depend on the exact position and nature of its substituents, as well as the overall molecular conformation.

Scientific Research Applications

Chemical Synthesis and Derivative Production

Methyl 1-Boc-3-bromoindole-4-carboxylate is instrumental in the synthesis of structurally diverse compounds. Hanessian & Tremblay (2004) utilized five-membered N-Boc acyliminium ions for Lewis acid-mediated halo and tandem Friedel-Crafts carbocyclization, yielding stereodefined hydroindole carboxylic acid methyl esters. This process allows for the generation of enantiopure sp2- and sp3-arylated azabicyclics, serving as versatile scaffolds for chemical diversification (Hanessian & Tremblay, 2004). Similarly, Kumar et al. (2004) demonstrated the use of methyl indole-3-carboxylate in palladium-catalyzed carbonylations of unprotected bromoindoles, producing various indole carboxylic acid derivatives efficiently (Kumar et al., 2004).

Biological Activity and Medicinal Chemistry

The compound's derivatives play a crucial role in medicinal chemistry. Queiroz et al. (2008) synthesized heteroaryl and heteroannulated indoles from methyl esters of N-Boc-dehydrophenylalanines, which were evaluated for their capacity to inhibit the in vitro growth of various human tumor cell lines, highlighting their potential in antitumor drug development (Queiroz et al., 2008).

Fluorescence and Spectroscopy

This compound derivatives are also relevant in spectroscopic applications due to their fluorescence properties. Queiroz et al. (2007) developed a novel approach to synthesize 3-arylindole-2-carboxylates, showcasing that these indoles exhibit solvent-sensitive emission, making them promising candidates for fluorescent probes in various applications (Queiroz et al., 2007).

Safety and Hazards

The safety and hazards associated with “Methyl 1-Boc-3-bromoindole-4-carboxylate” were not found in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-bromoindole-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-10(16)12-9(13(18)20-4)6-5-7-11(12)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMGVCNPSRZXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.